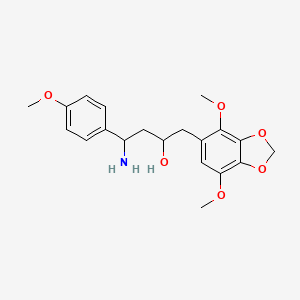
2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials may include 2-ethyl-4-methylimidazole and 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Thiol derivatives: From the reduction of the sulfonyl group.
Substituted imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and sulfonyl groups may play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methylimidazole: Lacks the nitro and sulfonyl groups.
2-methyl-5-nitrobenzenesulfonyl chloride: Lacks the imidazole ring.
4-methyl-1H-imidazole-5-sulfonyl chloride: Similar structure but different substitution pattern.
Uniqueness
2-ethyl-4-methyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole is unique due to the presence of both the nitro and sulfonyl groups attached to the imidazole ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O4S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H15N3O4S/c1-4-13-14-10(3)8-15(13)21(19,20)12-7-11(16(17)18)6-5-9(12)2/h5-8H,4H2,1-3H3 |
InChI Key |
HGPPQRSBNKWWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11463031.png)
![7-(3-Fluorophenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11463035.png)
![2-(Ethylamino)-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11463050.png)
![2-(12,12-dimethyl-3,5-dioxo-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide](/img/structure/B11463058.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazinan-2-ylidene}-3,4-dimethoxybenzenesulfonamide](/img/structure/B11463059.png)
![7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11463066.png)
![2-methoxy-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11463078.png)
![7-[4-(Benzyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11463083.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide](/img/structure/B11463086.png)
![2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11463100.png)
![2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11463103.png)
![1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine](/img/structure/B11463111.png)
![methyl 1-cyclohexyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11463116.png)
